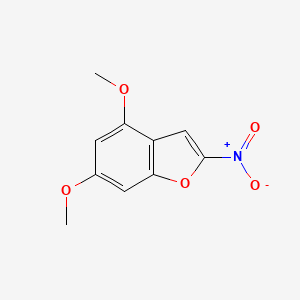

4,6-Dimethoxy-2-nitro-1-benzofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

65162-18-7 |

|---|---|

Molecular Formula |

C10H9NO5 |

Molecular Weight |

223.18 g/mol |

IUPAC Name |

4,6-dimethoxy-2-nitro-1-benzofuran |

InChI |

InChI=1S/C10H9NO5/c1-14-6-3-8(15-2)7-5-10(11(12)13)16-9(7)4-6/h3-5H,1-2H3 |

InChI Key |

UUCZYEACMDKQMG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C(O2)[N+](=O)[O-])C(=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dimethoxy 2 Nitro 1 Benzofuran and Its Key Precursors

Strategies for Benzofuran (B130515) Core Construction

The foundational step in the synthesis of 4,6-dimethoxy-2-nitro-1-benzofuran is the assembly of the 4,6-dimethoxy-1-benzofuran precursor. This involves creating the fused furan (B31954) and benzene (B151609) ring system, a structure central to a wide array of natural products and pharmaceuticals. researchgate.netresearchgate.net Methodologies for constructing this benzofuran core are diverse, often relying on cyclization or ring-closure reactions starting from appropriately substituted phenolic compounds. nih.gov

Cyclization Reactions of Phenolic Precursors (e.g., 3,4-dimethoxyphenol (B20763) derivatives)

The intramolecular cyclization of phenolic precursors is a classic and effective strategy for building the benzofuran ring. These reactions typically begin with a phenol (B47542) that bears a side chain at the ortho position, which is capable of reacting with the phenolic hydroxyl group to close the furan ring.

A common approach involves the acylation of a phenol, such as a dimethoxyphenol derivative, followed by a ring-closing reaction. For instance, a precursor like 4,6-dimethoxy-3(2H)-benzofuranone can be synthesized from phloroglucinol (B13840) (1,3,5-trihydroxybenzene). google.com The general sequence involves:

Acylation: A Friedel-Crafts acylation of a trimethoxybenzene or dimethoxyphenol derivative with an acylating agent like chloroacetyl chloride introduces a reactive side chain. google.com

Cyclization: An intramolecular Williamson ether synthesis, typically under basic conditions, where the phenolic hydroxyl group displaces a halide on the ortho side chain to form the furan ring.

Alternative methods include acid-catalyzed cyclization of ortho-alkynylphenols or the Perkin reaction, which involves the condensation of a salicylaldehyde (B1680747) with an acid anhydride. researchgate.netjocpr.com

Ring-Closure Reactions and Scaffold Assembly Techniques

Modern synthetic chemistry offers a variety of powerful ring-closure techniques, many of which utilize transition-metal catalysts to achieve high efficiency and selectivity. These methods provide robust alternatives for constructing the benzofuran scaffold. nih.govrsc.org

Palladium- and copper-catalyzed reactions are particularly prominent. Key strategies include:

Sonogashira Coupling followed by Cyclization: This involves the coupling of an o-halophenol with a terminal alkyne. The resulting o-alkynylphenol can then undergo intramolecular cyclization, often catalyzed by copper or palladium, to yield the benzofuran ring. nih.govd-nb.info

Heck Reaction: An intramolecular Heck reaction can be used to cyclize an o-iodophenyl allyl ether, forming a dihydrobenzofuran which can be subsequently oxidized to the benzofuran. nih.gov

Direct C-H Functionalization: Palladium-catalyzed direct C-H functionalization allows for the coupling of phenols with bromoalkynes to generate (Z)-2-bromovinyl phenyl ethers, which then cyclize to form 2-substituted benzofurans. organic-chemistry.orgnih.gov

These advanced methods offer access to a wide range of substituted benzofurans under relatively mild conditions.

Table 1: Selected Catalytic Systems for Benzofuran Synthesis

| Catalytic System | Precursors | Reaction Type | Reference |

|---|---|---|---|

| PdCl₂(PPh₃)₂ / CuI | o-Iodophenols, Terminal Alkynes | Sonogashira Coupling / Cyclization | nih.gov |

| Pd(OAc)₂ / Ag₂O | Benzofuran, Aryl Iodides | Direct Arylation / Ring Closure | nih.gov |

| CuBr | o-Hydroxybenzaldehydes, Terminal Alkynes | Coupling / Cyclization | organic-chemistry.org |

| Rh-based Catalysts | Propargyl Alcohols, Aryl Boronic Acids | Arylation / Cyclization | nih.gov |

| Ru-based Catalysts | Phenols, Diols | Dehydrative C-H Alkenylation / Annulation | organic-chemistry.org |

Regioselective Nitration and Methoxylation Approaches

Once the 4,6-dimethoxy-1-benzofuran core is synthesized, the next critical step is the introduction of the nitro group at the C2 position. This is achieved through an electrophilic aromatic substitution reaction where regioselectivity is paramount.

Electrophilic Aromatic Substitution for Nitro Group Introduction

Aromatic nitration is a fundamental reaction that introduces a nitro (NO₂) group onto an aromatic ring. The process involves an electrophile attacking the electron-rich aromatic system. masterorganicchemistry.com

The most common method for aromatic nitration involves the use of a "mixed acid" system, typically a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). libretexts.orgfrontiersin.org Sulfuric acid, being the stronger acid, protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comchemtube3d.com

The reaction mechanism proceeds in two main steps:

Attack by the Aromatic Ring: The π-electrons of the benzofuran ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This is the rate-determining step. masterorganicchemistry.com

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring. masterorganicchemistry.com

Optimization of reaction conditions is crucial to ensure mono-nitration at the desired position and to avoid side reactions or the formation of multiple isomers. Key parameters include:

Temperature: Nitration reactions are highly exothermic. Lower temperatures are often used to control the reaction rate and improve selectivity.

Acid Concentration: The ratio and concentration of nitric and sulfuric acids determine the concentration of the active nitronium ion electrophile. beilstein-journals.org

Reaction Time: Sufficient time is needed for the reaction to proceed to completion, but extended times can lead to byproducts.

For highly activated substrates like dimethoxybenzofuran, milder nitrating conditions, such as using dilute nitric acid, can sometimes be employed to prevent oxidation and improve regioselectivity. rsc.orgresearchgate.net

The regiochemical outcome of the nitration of 4,6-dimethoxy-1-benzofuran is controlled by the combined directing effects of the substituents on the ring.

Furan Ring Influence: In electrophilic substitutions of the parent benzofuran molecule, attack is strongly preferred at the C2 position over the C3 position. This preference is because the sigma complex formed by attack at C2 allows the positive charge to be delocalized onto the stable benzene ring, which is more favorable than the alternative where the charge is localized on the furan ring and the adjacent oxygen atom. stackexchange.comechemi.com

Methoxy (B1213986) Group Influence: The two methoxy groups (-OCH₃) at positions 4 and 6 are powerful activating, ortho-para directing groups. youtube.com They donate electron density to the benzene ring through resonance, increasing its nucleophilicity. Their directing influence would activate positions 3, 5, and 7 for electrophilic attack.

Combined Effect: The formation of this compound indicates that nitration occurs on the furan portion of the molecule, not the highly activated benzene ring. This outcome is attributed to the inherent reactivity of the C2 position of the benzofuran nucleus. The transition state leading to the C2-substituted product is kinetically favored. While the methoxy groups strongly activate the benzene ring, the C2 position of the furan ring represents a readily accessible site for electrophilic attack, leading to the observed product. stackexchange.comechemi.com The introduction of the electron-withdrawing nitro group at C2 subsequently deactivates the entire heterocyclic system, preventing further nitration.

Palladium-Catalyzed Cross-Coupling for Nitro Group Incorporation

The introduction of a nitro group onto an aromatic or heteroaromatic ring is a fundamental transformation in organic synthesis. While classical nitration methods often suffer from issues with regioselectivity and functional group compatibility, palladium-catalyzed cross-coupling reactions have emerged as a powerful alternative.

An efficient palladium-catalyzed method for the conversion of aryl chlorides, triflates, and nonaflates to the corresponding nitroaromatics has been developed. organic-chemistry.org This transformation proceeds under weakly basic conditions, offering broad substrate scope and excellent functional group tolerance. organic-chemistry.org The catalyst system, often based on a ligand with a di-tert-butylphosphino group and an ortho-methoxy substituent, is critical for achieving high reactivity. organic-chemistry.org The addition of a phase-transfer catalyst, such as tris(3,6-dioxaheptyl)amine (TDA), can significantly improve yields, although higher concentrations may lead to catalyst oxidation. organic-chemistry.org This methodology allows for the synthesis of nitro-substituted compounds that are not readily accessible through traditional nitration protocols. organic-chemistry.org

For the specific synthesis of this compound, a suitable precursor would be a 2-halo-4,6-dimethoxy-1-benzofuran. The palladium-catalyzed nitration would then be employed to introduce the nitro group at the 2-position. The general conditions for this type of reaction are summarized in the table below.

Table 1: Representative Conditions for Palladium-Catalyzed Nitration of Aryl Halides

| Parameter | Condition |

| Catalyst | Pd₂(dba)₃ |

| Ligand | Buchwald-type biarylphosphines (e.g., XPhos) |

| Reagent | AgNO₂ or NaNO₂ |

| Base | Weakly basic conditions |

| Solvent | Toluene (B28343) or other inert solvent |

| Additive | Phase-transfer catalyst (e.g., TDA) |

This table presents a generalized set of conditions. Specific optimizations are often required for individual substrates.

Another relevant palladium-catalyzed reaction is the nitromethylation of aryl halides, which yields arylnitromethanes. organic-chemistry.org While this introduces a nitromethyl group rather than a direct nitro group, the resulting products are valuable precursors to other functionalities. organic-chemistry.org This process utilizes inexpensive nitromethane (B149229) as both a reagent and solvent and has been optimized through parallel microscale experimentation, identifying ligands like XPhos as highly effective. organic-chemistry.org

Innovative and Catalytic Synthetic Strategies for Benzofuran Heterocycles

The construction of the benzofuran core is a key step in the synthesis of this compound. Numerous innovative and catalytic strategies have been developed to facilitate this transformation, often employing transition metals like palladium, copper, and rhodium.

One-pot syntheses are particularly attractive for their efficiency. For instance, highly substituted benzofurans can be prepared from simple ketones through a sequence involving iron(III)-catalyzed halogenation followed by a copper-catalyzed intramolecular C-O cyclization. nih.gov Another approach involves the palladium-catalyzed tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates to yield 2-arylbenzofurans in moderate to excellent yields. nih.gov

Palladium and copper co-catalyzed reactions, such as the Sonogashira coupling of terminal alkynes with iodophenols followed by intramolecular cyclization, provide a versatile route to benzofuran derivatives. nih.govacs.org This method utilizes a palladium catalyst, such as (PPh₃)PdCl₂, with a copper iodide co-catalyst in the presence of a base like triethylamine (B128534). nih.govacs.org

Recent advancements have also explored rhodium-mediated syntheses. For example, the transfer of vinylene from vinyl carbonate to a meta-salicylic acid derivative, catalyzed by a cyclopentadienyl-based rhodium complex, can produce widely substituted benzofurans. acs.org

Metal-free approaches have also gained traction. The oxidative cyclization of o-alkenylphenols can be achieved using various catalysts. nih.gov For instance, iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes using (diacetoxyiodo)benzene (B116549) as a catalyst provides 2-arylbenzofurans in good to excellent yields. nih.govorganic-chemistry.org

The synthesis of the precursor 4,6-dimethoxybenzofuran-3(2H)-one has been accomplished in two steps starting from phloroglucinol. researchgate.net This intermediate is a useful starting material for the synthesis of various aurones, which are structurally related to benzofurans. researchgate.net A patented method describes the preparation of 4,6-dihydroxy-3(2H)-benzofuranone from phloroglucinol and chloroacetyl chloride via a Friedel-Crafts acylation, followed by an alkali-catalyzed cyclization. google.com The dimethoxy derivative can then be obtained through methylation.

Table 2: Overview of Catalytic Strategies for Benzofuran Synthesis

| Catalyst System | Key Transformation | Substrates |

| Pd(OAc)₂ / Ligand | Cross-coupling and cyclization | Aryl boronic acids and 2-(2-formylphenoxy)acetonitriles acs.org |

| PdCl₂(PPh₃)₂ / CuI | Sonogashira coupling and cyclization | Iodophenols and terminal alkynes nih.govacs.org |

| CpRh Complex | Vinylene transfer and cyclization | meta-Salicylic acid derivatives and vinylene carbonate acs.org |

| PhI(OAc)₂ | Oxidative cyclization | 2-Hydroxystilbenes nih.govorganic-chemistry.org |

| FeCl₃ | Intramolecular cyclization | Electron-rich aryl ketones nih.gov |

Yield and Purity Optimization in Synthetic Routes

Optimizing the yield and purity of the final product is a critical aspect of any synthetic endeavor. For the synthesis of this compound, this involves careful control of reaction conditions at each step, from the formation of the benzofuran core to the final nitration.

In palladium-catalyzed reactions, the choice of ligand, catalyst loading, temperature, and additives can have a profound impact on the outcome. For the nitration reaction, optimization studies have shown that a 5 mol% concentration of the phase-transfer catalyst TDA can significantly improve yields, while higher concentrations may be detrimental. organic-chemistry.org Increasing the reaction temperature can also lead to higher conversions. organic-chemistry.org

For the construction of the benzofuran ring, the electronic nature of the substituents on the starting materials can influence the yield. For example, in some copper-catalyzed syntheses of benzofuran derivatives, higher yields were obtained when using salicylaldehydes with electron-donating groups as precursors. nih.govacs.org

The choice of solvent and base is also crucial. In the Sonogashira coupling approach to benzofurans, triethylamine serves as both a base and a solvent. nih.govacs.org For other cyclization reactions, solvents like toluene or 1,2-dichloroethane (B1671644) are commonly used. acs.orgmdpi.com

Post-synthesis purification is essential for obtaining the desired compound in high purity. Techniques such as column chromatography and recrystallization are standard procedures. For instance, in a reported synthesis of a related pyrimidine (B1678525) derivative, the crude product was purified by recrystallization from methanol (B129727) to achieve a purity of 96%. google.com

Table 3: Factors Influencing Yield and Purity in Benzofuran Synthesis

| Factor | Influence | Example |

| Catalyst/Ligand Choice | Affects reaction rate, selectivity, and functional group tolerance. | Using XPhos as a ligand in palladium-catalyzed nitromethylation minimizes byproducts. organic-chemistry.org |

| Reaction Temperature | Can increase reaction rate and conversion. | Increasing temperature in palladium-catalyzed nitration leads to near-quantitative conversion. organic-chemistry.org |

| Additives | Can enhance catalyst performance and solubility of reagents. | Addition of TDA as a phase-transfer catalyst improves yields in nitration reactions. organic-chemistry.org |

| Substituent Effects | Electronic properties of substituents can impact reaction efficiency. | Electron-donating groups on salicylaldehyde precursors can lead to higher yields in some benzofuran syntheses. nih.govacs.org |

| Purification Method | Crucial for isolating the target compound from byproducts and unreacted starting materials. | Recrystallization is a common method for obtaining highly pure solid products. google.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present.

In the ¹H NMR spectrum of 4,6-dimethoxy-2-nitro-1-benzofuran, distinct signals are expected for the aromatic protons and the methoxy (B1213986) group protons. The protons on the benzene (B151609) ring will appear as doublets or singlets depending on their coupling partners. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methoxy groups. For instance, protons ortho and para to the methoxy groups will be shielded and appear at a higher field (lower ppm), whereas protons near the nitro group will be deshielded and shift to a lower field (higher ppm). The methoxy groups will each present as a sharp singlet, likely at different chemical shifts due to their distinct electronic environments.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each carbon atom in the molecule. pjsir.org Quaternary carbons, such as those of the furan (B31954) ring, the carbons bearing the methoxy groups, and the carbon attached to the nitro group, are readily identifiable. ucl.ac.uk The chemical shifts of the aromatic carbons are influenced by the attached functional groups. Carbons bonded to the electronegative oxygen atoms of the methoxy groups will be significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | ~7.5 - 8.0 | - |

| H-5 | ~6.5 - 7.0 | - |

| H-7 | ~6.7 - 7.2 | - |

| 4-OCH₃ | ~3.8 - 4.0 | ~55 - 60 |

| 6-OCH₃ | ~3.8 - 4.0 | ~55 - 60 |

| C-2 | - | ~150 - 155 |

| C-3 | - | ~110 - 115 |

| C-3a | - | ~145 - 150 |

| C-4 | - | ~155 - 160 |

| C-5 | - | ~95 - 100 |

| C-6 | - | ~160 - 165 |

| C-7 | - | ~90 - 95 |

| C-7a | - | ~120 - 125 |

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable. science.govwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This allows for the unambiguous assignment of protonated carbons. For example, the signals for H-3, H-5, and H-7 can be directly linked to their corresponding carbon atoms (C-3, C-5, and C-7). columbia.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of specific functional groups.

The IR spectrum of this compound would be expected to show strong absorption bands corresponding to:

Asymmetric and symmetric stretching of the nitro group (NO₂): Typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-O stretching of the methoxy groups: Strong bands are expected in the 1000-1300 cm⁻¹ region.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H stretching: Above 3000 cm⁻¹.

C-O-C stretching of the furan ring: In the fingerprint region, typically around 1000-1250 cm⁻¹.

Raman spectroscopy , being particularly sensitive to symmetric vibrations and non-polar bonds, would provide complementary information. spectroscopyonline.com The symmetric stretching vibration of the nitro group would be expected to show a strong Raman band. spectroscopyonline.com Aromatic ring vibrations would also be prominent.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. nih.govnih.gov For this compound (C₁₀H₉NO₅), the exact mass can be calculated and compared to the experimental value, confirming the molecular formula with high confidence.

Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), provide valuable structural information. The fragmentation pattern of this compound would likely involve characteristic losses, such as:

Loss of a methyl radical (•CH₃) from a methoxy group.

Loss of formaldehyde (B43269) (CH₂O) from a methoxy group.

Loss of the nitro group (NO₂) or nitric oxide (NO).

Cleavage of the furan ring.

Analyzing these fragmentation pathways helps to confirm the connectivity of the different functional groups within the molecule.

X-ray Crystallography for Three-Dimensional Molecular Structure

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive three-dimensional structural information. nih.gov This technique determines the precise spatial arrangement of atoms in the crystal lattice, yielding bond lengths, bond angles, and torsional angles. scirp.org For this compound, an X-ray crystal structure would confirm the planarity of the benzofuran (B130515) ring system and reveal the orientation of the methoxy and nitro substituents relative to the ring. This data serves as the ultimate benchmark for validating the structural assignments made by other spectroscopic methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The benzofuran ring system, in conjugation with the nitro group and influenced by the methoxy groups, will exhibit characteristic absorption bands in the UV-Vis spectrum. The presence of the nitro group, a strong chromophore, is expected to result in absorption at longer wavelengths (a bathochromic shift) compared to the parent benzofuran. The positions and intensities of the absorption maxima (λ_max) are indicative of the extent of π-conjugation in the molecule. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations of 4,6 Dimethoxy 2 Nitro 1 Benzofuran

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are indispensable tools for elucidating the fundamental characteristics of a molecule. By solving the Schrödinger equation with various levels of approximation, we can obtain detailed information about the geometry, stability, and electronic nature of 4,6-dimethoxy-2-nitro-1-benzofuran.

Geometry Optimization and Conformational Analysis (e.g., DFT, HF methods)

The initial step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, which corresponds to a minimum on the potential energy surface. This is achieved through geometry optimization. researchgate.net Methods like Density Functional Theory (DFT), particularly with hybrid functionals such as B3LYP, and the less computationally expensive Hartree-Fock (HF) method are commonly employed for this purpose. mdpi.comresearchgate.net For enhanced accuracy, these methods are paired with a suitable basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution. researchgate.net

The geometry of this compound is largely defined by its rigid benzofuran (B130515) core. However, conformational flexibility arises from the rotation of the two methoxy (B1213986) (-OCH₃) groups and the nitro (-NO₂) group attached to the aromatic ring. The planarity of the nitro group relative to the benzofuran ring is influenced by steric hindrance from adjacent atoms. wisc.edu DFT calculations would predict the most stable conformations by calculating the energy for different dihedral angles of these substituent groups. The benzofuran system itself is expected to be largely planar.

Below is a hypothetical table of selected optimized geometrical parameters for this compound, as would be predicted from a DFT/B3LYP/6-311+G(d,p) calculation. These values are based on typical bond lengths and angles for substituted benzofurans and nitroaromatic compounds. researchgate.netuni-muenchen.de

| Parameter | Bond/Angle | Predicted Value (Å or °) |

|---|---|---|

| Bond Lengths (Å) | C2-N | 1.48 |

| N-O (nitro) | 1.22 | |

| C4-O (methoxy) | 1.36 | |

| C6-O (methoxy) | 1.37 | |

| Bond Angles (°) | O-N-O (nitro) | 125.0 |

| C3-C2-N | 128.0 | |

| C5-C4-O (methoxy) | 117.0 | |

| Dihedral Angles (°) | C3-C2-N-O | ~30-45 |

| C5-C4-O-C(H3) | ~0-180 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy landscapes)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. researchgate.netresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). mpg.de The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net

For this compound, the methoxy groups are strong electron-donating groups, while the nitro group is a potent electron-withdrawing group. Therefore, the HOMO is expected to be localized primarily on the electron-rich benzofuran ring and the oxygen atoms of the methoxy groups. Conversely, the LUMO is anticipated to be concentrated on the nitro group and the C2=C3 double bond of the furan (B31954) ring, which is activated by the nitro substituent. researchgate.netwisc.edu A smaller HOMO-LUMO gap generally implies higher reactivity.

The following table presents plausible HOMO, LUMO, and energy gap values for the title compound, estimated from DFT calculations on analogous nitroaromatic systems. wisc.eduscm.comimist.ma

| Parameter | Predicted Energy (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -2.80 |

| Energy Gap (ΔE) | 3.70 |

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions prone to electrophilic and nucleophilic attack. The MESP map is colored to represent different potential values: red indicates regions of high electron density (negative potential), suitable for electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent intermediate potentials.

In this compound, the most negative potential (red) would be localized on the oxygen atoms of the nitro group, which are highly electronegative and bear a formal negative charge. The oxygen atoms of the methoxy groups and the furan ring oxygen would also show negative potential. Regions of positive potential (blue) would be expected around the hydrogen atoms of the methyl groups and the aromatic ring. The MESP analysis helps in understanding the molecule's intermolecular interaction patterns.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs, which aligns with intuitive chemical concepts. researchgate.net A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. This analysis reveals hyperconjugative interactions, which are crucial for understanding molecular stability and electron delocalization. The stabilization energy (E(2)) associated with the delocalization from a filled (donor) NBO to an empty (acceptor) NBO is a measure of the interaction strength. researchgate.net

A hypothetical table of the most significant NBO donor-acceptor interactions and their stabilization energies (E(2)) is provided below, based on typical values for similar substituted aromatic compounds. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) |

|---|---|---|

| LP (Omethoxy at C4) | π(C5-C6) | 25.5 |

| LP (Omethoxy at C6) | π(C5-C7a) | 22.0 |

| π (C5-C6) | π(C2-N) | 15.0 |

| π (C2-C3) | π(N-O) | 18.5 |

| LP (Ofuran) | π*(C2-C3) | 12.0 |

Prediction and Correlation of Spectroscopic Parameters

Computational methods can also predict spectroscopic data, which is crucial for the structural elucidation of newly synthesized compounds.

Theoretical Calculation of NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method is a highly reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. Typically performed using DFT (e.g., B3LYP functional), the GIAO method computes the isotropic magnetic shielding tensors for each nucleus. These computed shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

A linear correlation between the theoretically calculated and experimentally measured chemical shifts for a series of related compounds can validate the accuracy of the computational method. For this compound, the ¹H and ¹³C NMR chemical shifts can be predicted. The electron-donating methoxy groups will cause an upfield shift (lower ppm) for the protons and carbons near them, while the electron-withdrawing nitro group will cause a significant downfield shift (higher ppm) for adjacent nuclei.

The table below presents hypothetical ¹H and ¹³C NMR chemical shifts for this compound, predicted based on the GIAO-DFT method and known substituent effects on the benzofuran scaffold.

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| 1H NMR | |

| H-3 | 7.80 |

| H-5 | 6.90 |

| H-7 | 7.10 |

| -OCH₃ (at C4) | 3.95 |

| -OCH₃ (at C6) | 3.90 |

| 13C NMR | |

| C-2 | 155.0 |

| C-3 | 115.0 |

| C-3a | 145.0 |

| C-4 | 158.0 |

| C-5 | 95.0 |

| C-6 | 160.0 |

| C-7 | 100.0 |

| C-7a | 120.0 |

| -OCH₃ (at C4) | 56.5 |

| -OCH₃ (at C6) | 56.0 |

Vibrational Wavenumber Computations and Comparison with Experimental Data

Computational vibrational analysis, typically performed using Density Functional Theory (DFT), is a powerful tool for understanding the molecular structure of this compound. By calculating the harmonic vibrational frequencies, researchers can assign the peaks observed in experimental infrared (IR) and Raman spectra to specific molecular motions, such as stretching, bending, and torsional modes.

The process involves optimizing the molecule's geometry to a minimum energy state and then computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalization of this matrix yields the vibrational frequencies and their corresponding normal modes. Commonly used DFT functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p), have shown good agreement with experimental results for related organic molecules. rsc.orgresearchgate.net

Calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies due to the approximations inherent in the theoretical model and the neglect of anharmonicity. scirp.org To correct for this, a scaling factor is typically applied to the computed wavenumbers, which significantly improves the correlation with experimental data. scirp.orgnih.gov For nitroaromatic compounds, the agreement between scaled DFT-calculated frequencies and experimental FT-IR data is generally excellent, often with a root mean square (RMS) error of less than 20 cm⁻¹. scirp.orgnih.gov

For this compound, key vibrational modes of interest include the asymmetric and symmetric stretching of the nitro (NO₂) group, the stretching of the methoxy (O-CH₃) groups, the C-O-C stretching of the furan ring, and various aromatic C-H and C-C stretching and bending modes. researchgate.netesisresearch.org A comparison of typical theoretical and experimental wavenumber ranges for these characteristic groups in similar molecules is presented below.

Table 1: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in Nitroaromatic Ethers

| Vibrational Assignment | Typical Calculated Wavenumber (Scaled DFT) | Typical Experimental Wavenumber (FT-IR) |

|---|---|---|

| NO₂ Asymmetric Stretch | 1520 - 1570 | 1515 - 1560 |

| NO₂ Symmetric Stretch | 1340 - 1370 | 1335 - 1360 |

| Ar-O-C Asymmetric Stretch | 1250 - 1290 | 1240 - 1280 |

| Ar-O-C Symmetric Stretch | 1020 - 1080 | 1010 - 1075 |

| Aromatic C-H Stretch | 3050 - 3150 | 3030 - 3100 |

| Furan Ring C=C Stretch | 1580 - 1640 | 1570 - 1630 |

Note: Data is representative and compiled from studies on related nitroaromatic and benzofuran compounds. nih.govesisresearch.orgresearchgate.net

Simulation of Electronic Absorption Spectra (e.g., TD-DFT, CAM-B3LYP)

Time-Dependent Density Functional Theory (TD-DFT) is the preeminent method for simulating the electronic absorption spectra of molecules like this compound. This approach calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in an experimental UV-Vis spectrum. researchgate.netresearchgate.net

The choice of functional is crucial for accurate predictions. While standard functionals like B3LYP can be effective, long-range corrected functionals such as CAM-B3LYP are often preferred, especially for systems with potential charge-transfer (CT) character, as they tend to provide more accurate excitation energies. rsc.orgscispace.com The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzofuran scaffold suggests that intramolecular charge transfer (ICT) transitions are significant. nih.gov These transitions typically correspond to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxy-benzofuran ring system, while the LUMO is anticipated to be concentrated on the electron-deficient nitro group and the adjacent furan ring. The simulated spectrum would likely show a prominent absorption band in the UV or near-visible region corresponding to this HOMO→LUMO ICT transition. documentsdelivered.com The polarity of the solvent can also be modeled using methods like the Polarizable Continuum Model (PCM), which often reveals a red shift (bathochromic shift) in the λ_max for ICT bands in more polar solvents. nih.gov

Table 2: Representative TD-DFT Calculated Electronic Transitions for Substituted Benzofurans

| Compound Type | Functional/Basis Set | Major Transition | Calculated λ_max (nm) |

|---|---|---|---|

| Nitro-substituted Benzofuran | CAM-B3LYP/6-311++G(d,p) | HOMO → LUMO (ICT) | 320 - 380 |

| Methoxy-substituted Benzofuran | B3LYP/6-311G(d,p) | π → π* | 280 - 310 |

| Donor-Acceptor Benzofuran | PBE0/6-311++G(d,p) | HOMO → LUMO (ICT) | 340 - 400 |

Note: These values are illustrative, based on findings for various substituted benzofurans. researchgate.netnih.gov

Theoretical Studies of Reactivity and Reaction Mechanisms

Analysis of Local and Global Reactivity Descriptors

DFT-based calculations provide a suite of reactivity descriptors that quantify the chemical behavior of this compound. These descriptors are derived from the energies of the frontier molecular orbitals (FMOs), namely the HOMO and LUMO. youtube.comresearchgate.net

HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of chemical stability. A smaller gap suggests the molecule is more polarizable, more reactive, and "softer". researchgate.net

Chemical Potential (μ): It measures the tendency of electrons to escape from the system.

Global Hardness (η) and Softness (S): Hardness is the resistance to charge transfer, while softness is the reciprocal of hardness. Soft molecules are generally more reactive. researchgate.net

Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons. The presence of the nitro group significantly increases the electrophilicity of the benzofuran system.

Local Reactivity Descriptors , such as Fukui functions, identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For this compound, the analysis of the Molecular Electrostatic Potential (MEP) map would visually corroborate these findings. The MEP map would show negative potential (red/yellow) around the oxygen atoms of the nitro and methoxy groups, indicating sites susceptible to electrophilic attack, while positive potential (blue) would be expected near the hydrogen atoms.

Table 3: Illustrative Global Reactivity Descriptors for a Benzofuran Derivative

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Electron-donating ability |

| LUMO Energy (E_LUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Reactivity, Stability |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |

| Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |

| Softness (S) | 1 / (2η) | Propensity for charge transfer |

| Electrophilicity (ω) | μ² / (2η) | Electron-accepting power |

Note: The formulas are based on Koopmans' theorem approximations. researchgate.net

Reaction Pathway Energetics and Transition State Characterization

Theoretical chemistry provides indispensable tools for mapping the entire energy landscape of a chemical reaction, including the identification of reactants, products, intermediates, and, most importantly, transition states (TS). joaquinbarroso.com A transition state is a first-order saddle point on the potential energy surface (PES), representing the highest energy barrier that must be overcome for a reaction to proceed. nih.gov

For a reaction involving this compound, such as a nucleophilic aromatic substitution, computational methods can be used to locate the TS structure. Algorithms like the Quadratic Synchronous Transit (QST2, QST3) or the Berny optimization are commonly employed. joaquinbarroso.comyoutube.com The process often starts with an initial guess of the TS geometry, which is then refined until a true saddle point is found.

A critical step is the characterization of the located TS. This is achieved by performing a vibrational frequency calculation on the optimized TS geometry. A genuine transition state is confirmed by the presence of exactly one imaginary frequency in the output. joaquinbarroso.com The normal mode corresponding to this imaginary frequency visualizes the atomic motions that lead the molecule over the energy barrier, from reactant to product. nih.gov

Once the TS is confirmed, its energy can be used to calculate the activation energy (ΔG‡) of the reaction. This value is fundamental to understanding the reaction kinetics, as a higher energy barrier corresponds to a slower reaction rate, according to Transition State Theory. scm.com While specific reaction pathways for this compound are not widely reported, this methodology could be applied to study its synthesis, degradation, or metabolic pathways.

Molecular Modeling and Docking Studies for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (like this compound) when it interacts with a target macromolecule, typically a protein or enzyme. ajprd.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

The docking process involves:

Preparation of the Receptor: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Hydrogen atoms are added, and charges are assigned.

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Docking Simulation: Using software like AutoDock or MOE, the ligand is placed into the active site of the receptor. The program then explores various possible conformations and orientations of the ligand within the binding pocket. researchgate.netresearchgate.net

Scoring and Analysis: The different poses are ranked using a scoring function that estimates the binding energy (or affinity). Lower binding energy values typically indicate a more favorable and stable interaction. ajprd.com

For benzofuran and nitrofuran derivatives, docking studies have been conducted against various targets, including bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR), as well as protein kinases involved in cancer. researchgate.netnih.gov The analysis of the best-docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. nih.gov These interactions are crucial for the ligand's biological activity. For this compound, the nitro and methoxy groups would be expected to participate in hydrogen bonding and polar interactions. nih.govnih.gov

Table 4: Example of Molecular Docking Results for a Nitro-substituted Ligand with a Protein Target

| Ligand | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Compound 2a (Nitrofuran) | E. coli Nitroreductase (1YLU) | -8.8 | GLU 165, ARG 10, LYS 205 | Hydrogen Bond, Electrostatic |

| Compound 2a (Nitrofuran) | E. coli Nitroreductase (1YLU) | -8.8 | ARG 207, SER 12 | Hydrogen Bond |

Note: Data adapted from a study on related nitrofuran derivatives. ajprd.com

Non-Linear Optical (NLO) Properties and Optical Polarization Studies

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics, such as frequency conversion and optical switching. physchemres.org Organic molecules featuring an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated system often exhibit large NLO responses. physchemres.orgnih.gov The structure of this compound, with its electron-donating methoxy groups and electron-withdrawing nitro group attached to the benzofuran π-system, makes it a promising candidate for NLO applications. nih.gov

Computational chemistry, particularly DFT, is used to predict the NLO properties of molecules by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). rsc.org

Polarizability (α): Describes the linear response of the molecule's electron cloud to an external electric field.

First Hyperpolarizability (β_total): Represents the second-order, non-linear response and is the primary measure of a molecule's potential for second-harmonic generation (SHG). Larger β values indicate a stronger NLO response. nih.gov

Studies on similar D-π-A benzofurans have shown that the presence of strong donor and acceptor groups significantly enhances the hyperpolarizability. nih.govphyschemres.org The ICT from the donor (methoxy groups) to the acceptor (nitro group) is the underlying mechanism for the large NLO response. Theoretical calculations can explore how modifications to the structure, such as changing the substituents or extending the π-system, could further optimize these properties. scispace.comrsc.org

Table 5: Representative Calculated NLO Properties for Substituted Benzofurans

| Substituent Pattern | Mean Polarizability <α> (esu) | First Hyperpolarizability β_total (esu) |

|---|---|---|

| Donor-Acceptor (-NH₂ / -NO₂) | ~3.5 x 10⁻²³ | ~1.5 x 10⁻²⁷ |

| Donor-Donor (-OH / -OCH₃) | ~2.0 x 10⁻²³ | ~4.0 x 10⁻³⁰ |

| Acceptor-Acceptor (-CN / -NO₂) | ~2.8 x 10⁻²³ | ~8.0 x 10⁻³⁰ |

Note: Values are illustrative and based on DFT calculations for various substituted benzofuran and aromatic systems. nih.govphyschemres.orgnih.gov The unit esu stands for electrostatic unit.

Derivatization Strategies for Functionalization and Analytical Enhancement

Regioselective Functionalization of the Benzofuran (B130515) Core

The functionalization of the benzofuran core of 4,6-dimethoxy-2-nitro-1-benzofuran is governed by the directing effects of its existing substituents. The two methoxy (B1213986) groups (-OCH₃) at positions 4 and 6 are electron-donating and activate the benzene (B151609) ring towards electrophilic aromatic substitution, primarily directing new substituents to the ortho and para positions. Conversely, the nitro group (-NO₂) at position 2 is strongly electron-withdrawing, deactivating the furan (B31954) ring.

The most reactive positions on the benzene ring for electrophilic attack are C5 and C7, which are ortho/para to the activating methoxy groups. Potential regioselective functionalization reactions include:

Nitration: Introducing an additional nitro group. Given the strong activation from the existing methoxy groups, further nitration could potentially occur at the C7 or C5 positions. The reaction of the related compound 2-fluoro-1,4-dimethoxybenzene with nitric acid results in nitration para to the fluorine atom mdpi.com.

Halogenation: Introducing bromine, chlorine, or iodine onto the aromatic ring, likely at the C7 or C5 positions.

C-H Activation/Coupling: Palladium-catalyzed C-H activation is a modern approach to directly form new carbon-carbon or carbon-heteroatom bonds. This has been used to synthesize chiral benzofuranones from phenylacetic acid derivatives, demonstrating its utility in functionalizing the aromatic core of such scaffolds nih.gov.

Functionalization can also target the furan ring, often by first modifying the existing nitro group. Reduction of the 2-nitro group to a 2-amino group creates a new reactive site. This 2-aminobenzofuran can then undergo various reactions, such as diazotization or condensation, to introduce a wide array of functionalities at this position. For instance, N-functionalized 2,3-disubstituted benzofurans have been synthesized using cycloaddition reactions, highlighting the versatility of the furan portion of the scaffold rsc.org.

Strategies for Enhancing Analytical Detection and Separation

For quantitative analysis, particularly at low concentrations, derivatization is often necessary to improve a compound's chromatographic behavior and detection sensitivity.

LC-MS analysis can be challenging for some molecules due to poor chromatographic retention, low ionization efficiency, or matrix interference researchgate.net. Chemical derivatization can overcome these limitations researchgate.net. A common strategy for nitroaromatic compounds involves the reduction of the nitro group to a primary amine, which is more readily derivatized.

Amine-Reactive Labeling: After reduction of the nitro group to an amine, reagents that specifically react with primary amines can be used. Dansyl chloride is a classic example that introduces a highly fluorescent and easily ionizable group, significantly enhancing both UV and mass spectrometric detection. Other reagents like o-phthalaldehyde (B127526) (OPA) and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) also serve this purpose researchgate.net.

Nitrobenzaldehyde Derivatization: In the analysis of related nitrofuran drug metabolites, a common method involves acid hydrolysis of the metabolite's side chain, followed by derivatization of the resulting hydrazine-like structure with 2-nitrobenzaldehyde (B1664092) (NBA) jfda-online.com. This creates a stable, larger molecule with favorable chromatographic and mass spectrometric properties jfda-online.comshimadzu.com. A similar principle could be adapted for specific derivatives of the benzofuran core.

Table 1: Derivatization Reagents for LC-MS Analysis

| Reagent | Target Functional Group | Principle of Enhancement |

|---|---|---|

| Dansyl Chloride | Primary/Secondary Amines | Introduces a fluorescent tag and a readily ionizable moiety, increasing sensitivity. researchgate.net |

| o-Phthalaldehyde (OPA) | Primary Amines | Reacts to form a fluorescent isoindole derivative for enhanced detection. researchgate.net |

| 2-Nitrobenzaldehyde (NBA) | Hydrazine-like structures | Forms a stable nitrophenylhydrazone derivative with improved chromatographic and MS/MS fragmentation properties. shimadzu.comnih.gov |

| 5-nitro-2-furaldehyde (5-NFA) | Nitrofuran metabolites | Reacts with metabolites to regenerate the parent nitrofuran drug, which is then detected. nih.gov |

Spectrophotometric Derivatization Methods

Spectrophotometric methods are often used for their simplicity and cost-effectiveness. For compounds that lack a strong chromophore or where enhanced sensitivity is needed, derivatization to produce a colored product is a common strategy.

Azo Dye Formation: A classic method for the determination of aromatic nitro compounds involves a three-step process psu.edu.

Reduction: The nitro group is reduced to a primary aromatic amine using a reducing agent like zinc powder in an acidic medium psu.edu.

Diazotization: The resulting amine is treated with nitrous acid (formed in-situ from sodium nitrite (B80452) and acid) at low temperatures to form a diazonium salt.

Coupling: The diazonium salt is immediately coupled with a chromogenic agent, such as ethyl acetoacetate (B1235776) or p-nitroaniline, in an alkaline medium to form a stable and intensely colored azo dye psu.edubioline.org.br. The absorbance of the resulting colored solution is measured with a spectrophotometer, and the concentration is determined from a calibration curve. The choice of coupling agent can tune the wavelength of maximum absorbance semanticscholar.org.

Table 3: Coupling Agents for Spectrophotometric Derivatization

| Coupling Agent | Principle | Resulting Product |

|---|---|---|

| Ethyl Acetoacetate | Couples with diazonium salts in alkaline medium via an active methylene (B1212753) group. psu.edu | A yellow azo compound. psu.edu |

| p-Nitroaniline (PNA) | Reacts with a carbonyl function (formed from analyte decomposition) to form an imine adduct. bioline.org.br | An intense yellow adduct. bioline.org.br |

| N-(1-Naphthyl)ethylenediamine (NEDA) | A common coupling agent in the Bratton-Marshall reaction for analyzing sulfa drugs and other amines. | A stable, intensely colored magenta azo dye. |

| Sulphophthalein Dyes (e.g., BCG, BPB) | Form ion-pair complexes with nitrogen-containing compounds in specific solvents. nih.gov | A colored complex suitable for spectrophotometric measurement. nih.gov |

Chiral Derivatization for Enantioselective Analysis (e.g., in metabolomics research of related compounds)

While this compound is achiral, many related benzofuran derivatives and metabolites found in biological systems are chiral nih.govresearchgate.net. The analysis of enantiomers is crucial as they often exhibit different biological activities nih.gov. Enantioselective analysis can be achieved by forming diastereomers that can be separated on standard, achiral chromatographic columns youtube.com.

This indirect method involves reacting the mixture of enantiomers with an enantiomerically pure chiral derivatizing agent (CDA). The resulting products are diastereomers, which have different physical properties and can be separated by conventional LC or GC youtube.com.

For HPLC Analysis: Chiral reagents bearing a benzofurazan (B1196253) structure have been developed for the derivatization of chiral amines, amino acids, and thiols nih.gov. These reagents, such as DBD-APy and DBD-PyNCS, create highly fluorescent diastereomeric derivatives that are easily separated by reverse-phase HPLC nih.gov.

For GC Analysis: Chiral derivatization for GC also involves reacting the analyte with a CDA to form diastereomers with different retention times on an achiral column youtube.com.

This approach is vital in metabolomics for identifying chiral biomarkers of disease and understanding the stereospecific pathways of drug metabolism nih.govresearchgate.net.

Table 4: Chiral Derivatization Agents (CDAs) for Enantioselective Analysis

| Reagent | Target Functional Group | Analytical Method |

|---|---|---|

| DBD-APy / DBD-PyNCS | Amines, Isothiocyanates, Thiols | HPLC with fluorescence detection nih.gov |

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) | Alcohols, Amines | GC, HPLC, NMR |

| O-pivaloyl-(R)-2-((R)-tritylsulfinyl) propanoyl chloride | Amines, Alcohols | HPLC |

| D-2-bromopropionyl bromide (D-BPBr) | Amino compounds | LC-MS researchgate.net |

Preclinical Biological Activity and Structure Activity Relationship Sar Studies of 4,6 Dimethoxy 2 Nitro 1 Benzofuran and Analogs

Antimicrobial Activity Investigations

Nitrobenzofuran derivatives have been a subject of interest for their antimicrobial properties, with research exploring their efficacy against a variety of pathogenic microorganisms.

Antibacterial Efficacy Against Various Bacterial Strains

Nitrobenzofurans, including analogs of 4,6-dimethoxy-2-nitro-1-benzofuran, have demonstrated notable antibacterial activity. Studies have shown that the presence of a nitro group on the benzofuran (B130515) scaffold is often crucial for their bacteriostatic action. nih.gov The spectrum of activity for some 3-nitro-2-methylbenzofurans is comparable to that of nitrofurazone. nih.gov

The antibacterial potency of these compounds can be influenced by the testing conditions. For instance, 3-nitrobenzofurans have been observed to be more potent in minimal media compared to nutrient-rich broths like Penassay broth. This enhanced activity can be diminished by the addition of casamino acids and tryptophan, suggesting a potential interaction with bacterial metabolic pathways. nih.gov The effectiveness of these compounds is also dependent on the bacterial growth phase, with greater suppression of growth observed when the compound is introduced during the early log phase. lookchem.com

Research into various substituted benzofurans has provided insights into their antibacterial potential. For example, certain 2,4,6-trimethoxy benzofuran derivatives have shown excellent activity against Escherichia coli and Staphylococcus aureus. rsc.org Specifically, a benzofuran carbohydrazide (B1668358) derivative displayed significant inhibition zones against these bacteria. rsc.org Furthermore, some benzofuran derivatives have exhibited noteworthy activity against Pseudomonas aeruginosa and Streptococcus pyogenes. rsc.org

| Compound Type | Bacterial Strain | Observed Activity |

|---|---|---|

| 3-Nitro-2-methylbenzofurans | E. coli, S. aureus | Bacteriostatic, activity similar to nitrofurazone. nih.gov |

| 2,4,6-Trimethoxy benzofuran derivatives | E. coli, S. aureus | Excellent activity with significant inhibition zones. rsc.org |

| Benzofuran carboxylic acid derivatives | P. aeruginosa, S. pyogenes | Remarkable activity observed. rsc.org |

| Benzofuran-based piperidinyl arylamidrazones | A. fumigatus, C. albicans | Low MIC values against fungal pathogens. rsc.org |

Antifungal Properties

The antifungal potential of nitrobenzofuran derivatives has also been explored. A study focusing on new aryl (5-nitrobenzofuran-2-yl)ketone and ketoxime compounds revealed promising anticandidal activity. dergipark.org.trdergipark.org.tr

In this study, a compound bearing a methoxy (B1213986) group on the phenyl ring (compound 2c) demonstrated the highest activity, with a Minimum Inhibitory Concentration (MIC) value of 3.12 µg/mL against both Candida albicans and Candida glabrata. dergipark.org.trdergipark.org.tr While none of the synthesized compounds surpassed the activity of the control drugs, ketoconazole (B1673606) and fluconazole, the results for the methoxy-substituted derivative were considered promising. dergipark.org.trdergipark.org.tr This suggests that the presence and position of methoxy groups, as seen in this compound, could be a key determinant for antifungal efficacy. Further research into oxime derivatives of nitrobenzofurans is suggested as a potential avenue for developing more potent antifungal agents. dergipark.org.tr

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Aryl (5-nitrobenzofuran-2-yl)ketoxime with methoxy group (Compound 2c) | Candida albicans | 3.12 dergipark.org.trdergipark.org.tr |

| Candida glabrata | 3.12 dergipark.org.trdergipark.org.tr |

Antitubercular Potential (e.g., DNA gyrase B inhibitors, protein tyrosine phosphatase B inhibitors)

The benzofuran scaffold is a key component in the development of agents targeting Mycobacterium tuberculosis. One approach is the inhibition of essential mycobacterial enzymes. DNA gyrase, a type II topoisomerase, is a validated target for antibacterial drugs, and its inhibition disrupts DNA replication in bacteria. nih.gov Benzofuran derivatives have been investigated as DNA gyrase B inhibitors. nih.gov Hybrid molecules combining the benzofuran core with other pharmacophores, such as pyrazole (B372694), have been designed to target this enzyme, with some compounds showing significant inhibitory activity against E. coli DNA gyrase B. nih.gov

Another critical target is the Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), a virulence factor that the bacterium secretes to survive within host macrophages. nih.govnih.gov A medicinal chemistry approach has successfully transformed a benzofuran salicylic (B10762653) acid scaffold into a highly potent and selective mPTPB inhibitor with an IC₅₀ value of 38 nM. nih.govnih.gov This inhibitor was able to reverse the altered immune responses in the host cell that are induced by the bacterial phosphatase. nih.govnih.gov This highlights the therapeutic potential of targeting mPTPB with benzofuran-based compounds.

Anticancer Activity Profiling

Benzofuran derivatives have emerged as a promising class of compounds with potential anticancer activity, demonstrating cytotoxic effects against various human cancer cell lines. mdpi.comnih.gov

In Vitro Cytotoxicity against Human Cancer Cell Lines (e.g., breast, lung, leukemia)

A number of studies have reported the in vitro anticancer activity of benzofuran derivatives. For instance, some newly synthesized benzofuran compounds have shown strong to moderate cytotoxicity against the liver cancer cell line HepG2. nih.govresearchgate.net

In other research, benzofuran–nicotinonitrile derivatives exhibited broad-spectrum activity against HePG2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines. researchgate.net Similarly, certain benzofuran derivatives have shown inhibitory potency against HeLa (cervical) and PC3 (prostate) cancer cell lines. nih.gov The cytotoxic activity of these compounds is often compared to standard chemotherapeutic drugs like doxorubicin. researchgate.netnih.gov

| Compound Class | Cancer Cell Line | Observed Activity |

|---|---|---|

| Benzofuran–nicotinonitrile derivatives | HePG2 (Liver) | IC₅₀ = 16.08–23.67 µM researchgate.net |

| HCT-116 (Colon) | IC₅₀ = 8.81–13.85 µM researchgate.net | |

| MCF-7 (Breast) | IC₅₀ = 8.36–17.28 µM researchgate.net | |

| Other Benzofuran derivatives | HeLa (Cervical) | IC₅₀ = 6.55–13.14 µM nih.gov |

| PC3 (Prostate) | IC₅₀ = 4.0–8.99 µM nih.gov | |

| HepG2 (Liver) | Strong to moderate cytotoxicity. nih.govresearchgate.net |

Influence of Structural Modifications on Anticancer Potency (e.g., halogenation)

The anticancer potency of benzofuran derivatives can be significantly influenced by structural modifications. Structure-activity relationship (SAR) studies have shown that substitutions at various positions of the benzofuran ring system can either enhance or diminish cytotoxic activity. mdpi.com For example, the presence of a CONH group has been identified as a necessary feature for the anticancer activity of certain benzofuran analogues. mdpi.com

Halogenation is a common strategy in medicinal chemistry to modulate the pharmacological properties of a molecule. nih.govnih.gov In some heterocyclic compounds, the introduction of halogen atoms can lead to a size-dependent effect on biological activity. nih.govnih.gov For instance, in a series of A₂B adenosine (B11128) receptor antagonists, monohalogenation at a specific position resulted in potent ligands, whereas dihalogenation or monohalogenation at a different position led to a decrease in affinity that was dependent on the size of the halogen. nih.govnih.gov While specific studies on the halogenation of this compound are not detailed, the principles from related heterocyclic systems suggest that such modifications could be a viable strategy to optimize its anticancer potential.

Anti-inflammatory, Analgesic, and Anticonvulsant Activities (observed in related 4,6-dimethoxy-5-(heterocycles)benzofurans)

Research into a series of novel 4,6-dimethoxy-5-(heterocyclyl)benzofurans has demonstrated significant anti-inflammatory, analgesic, and anticonvulsant activities. arabjchem.orgresearchgate.net These compounds were synthesized from visnagin, a natural furanochromone. arabjchem.org

The anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema model. researchgate.net The analgesic effects were assessed through the p-benzoquinone-induced writhing response in mice. arabjchem.orgresearchgate.net Furthermore, the anticonvulsant properties of these compounds were also investigated. arabjchem.orgresearchgate.net

Key findings from these studies include:

Anti-inflammatory Activity: Several of the synthesized pyrazole and pyrimidine (B1678525) derivatives of 4,6-dimethoxybenzofuran exhibited notable anti-inflammatory effects.

Analgesic Activity: One pyrazole derivative, in particular, demonstrated writhing inhibition comparable to the standard drug flufenamic acid. arabjchem.org Other pyrazole derivatives also showed significant analgesic effects, equivalent to indomethacin (B1671933) at the tested dose. arabjchem.org

Anticonvulsant Activity: The newly synthesized compounds were found to possess significant anticonvulsant properties. arabjchem.orgresearchgate.net

These studies suggest that the 4,6-dimethoxybenzofuran core, when substituted with various heterocyclic moieties at the 5-position, is a promising scaffold for the development of new anti-inflammatory, analgesic, and anticonvulsant agents. arabjchem.orgresearchgate.net

Table 1: Analgesic Activity of Selected 4,6-dimethoxy-5-(heterocycles)benzofuran Derivatives

| Compound | Dose (mg/kg) | Writhing Inhibition (%) | Reference Drug | Writhing Inhibition (%) |

|---|---|---|---|---|

| 5 | 20 | 83 | Flufenamic acid | 83 |

| 6 | 5 | 66 | Indomethacin | 66 |

| 7 | 5 | 66 | Indomethacin | 66 |

| 8 | 5 | 66 | Indomethacin | 66 |

Data sourced from a study on p-benzoquinone induced writhing in mice. arabjchem.org

Antimalarial Activity and β-Hematin Formation Inhibition (of related nitroheteroarylmethylene-benzofuranones)

A series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones, which are structurally related to this compound, have been investigated for their antimalarial properties. asm.orgnih.govresearchgate.net These compounds have shown activity against both drug-sensitive (3D7) and multidrug-resistant (K1) strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. asm.orgnih.govresearchgate.net

The mechanism of action for many antimalarial drugs involves the inhibition of hemozoin formation. researchgate.net During its life cycle within red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite crystallizes heme into an inert substance called hemozoin. nih.gov The synthetic equivalent of hemozoin is β-hematin. nih.gov By inhibiting the formation of β-hematin, antimalarial compounds prevent the detoxification of heme, leading to parasite death. researchgate.net

Studies on nitroheteroarylmethylene-benzofuranones have revealed:

Strain-Specific Activity: Nitroimidazole analogs were particularly effective against resistant parasite strains, whereas nitrofuran and nitrothiophene derivatives showed greater potency against sensitive strains. asm.orgnih.govresearchgate.net

β-Hematin Inhibition: The most active compounds were assessed for their ability to inhibit β-hematin formation, with some demonstrating moderate to prominent inhibitory effects. asm.orgnih.gov For instance, a (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone derivative showed the highest inhibitory activity in one study. asm.orgnih.gov

In Vivo Efficacy: Selected nitrothiophene derivatives were also found to be active in an in vivo mouse model of malaria. asm.orgnih.gov

These findings highlight the potential of the nitroheteroarylmethylene-benzofuranone scaffold in the development of new antimalarial drugs that may act by inhibiting heme detoxification. asm.org

Table 2: In Vitro Antimalarial and β-Hematin Inhibition Activity of a Key Nitroheteroarylmethylene-benzofuranone Derivative

| Compound | P. falciparum Strain | IC₅₀ (µM) | β-Hematin Inhibition IC₅₀ (µM) |

|---|---|---|---|

| (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone (10g) | 3D7 (sensitive) | 0.28 | 10.78 |

IC₅₀ (50% inhibitory concentration) values indicate the concentration of the compound required to inhibit parasite growth or β-hematin formation by 50%. asm.orgnih.gov

Antioxidant Activity (e.g., DPPH scavenging activity of related compounds)

Benzofuran derivatives have been a focus of research for their antioxidant properties. nih.gov The antioxidant capacity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov This method measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical. journal-jams.orgresearchgate.net

Studies on various benzofuran derivatives have shown that their antioxidant activity is influenced by the nature and position of substituents on the benzofuran ring. nih.govnih.gov

Structure-Activity Relationship: The presence of hydroxyl groups on an arylidene portion of benzofuran derivatives has been correlated with good antioxidant capacity. nih.gov The number and position of these hydroxyl groups are crucial. nih.gov For instance, introducing a second hydroxyl group at the 4-position of a hydroxyphenyl hydrazone derivative of benzimidazole (B57391) significantly increased its antioxidant activity. nih.gov

Comparison to Standards: Some synthesized benzofuran derivatives have exhibited very good antioxidant activity, comparable to standard antioxidant agents like L-ascorbic acid. nih.gov

The antioxidant potential of these compounds suggests their possible utility in mitigating oxidative stress, a process implicated in various diseases. journal-jams.org

Enzyme Inhibition Studies (e.g., MAO-B inhibition)

Certain analogs of 4,6-dimethoxy-1-benzofuran have been investigated as inhibitors of monoamine oxidase B (MAO-B). researchgate.net MAO-B is an enzyme involved in the metabolism of neurotransmitters, such as dopamine (B1211576). nih.gov Inhibition of MAO-B can increase dopamine levels in the brain and is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. nih.gov

Research has identified benzofuran analogs as potent and specific inhibitors of MAO-B. researchgate.net Additionally, other heterocyclic compounds, such as benzimidazole and caffeine (B1668208) analogs, have also been studied for their MAO-B inhibitory activity. nih.gov

Potency and Reversibility: Studies have aimed to identify compounds with improved MAO-B inhibition potency that act reversibly. nih.gov For example, certain (E)-8-styrylcaffeines and (E)-2-styrylbenzimidazoles have been shown to be potent, competitive inhibitors of MAO-B. nih.gov

Structure-Activity Relationship: For some benzimidazole analogs, the potency of MAO-B inhibition was found to depend on the steric properties of substituents on the styryl phenyl ring. nih.gov

These findings suggest that the benzofuran scaffold and related structures can be modified to design potent and selective MAO-B inhibitors for potential use in treating neurodegenerative disorders.

Molecular Target Interactions and Mechanistic Insights from Preclinical Models

Preclinical studies on this compound and its analogs have begun to shed light on their molecular targets and mechanisms of action.

Antimicrobial Mechanisms: In the context of antimicrobial activity, the nitro group present in compounds like this compound is a key functional group. smolecule.com It is thought that the nitro group can be reduced to an amino group, which can alter the compound's biological properties. smolecule.com For some nitroimidazolylmethylene-benzofuranone derivatives, their antimicrobial action is believed to involve the formation of active radical anions that disrupt the DNA of the pathogen. nih.gov In the case of antileishmanial activity, these compounds are bioactivated by nitroreductases in the parasite, leading to the production of cytotoxic metabolites. asm.org

Antimalarial Mechanism: As discussed previously, a primary mechanism for the antimalarial activity of related nitroheteroarylmethylene-benzofuranones is the inhibition of β-hematin formation, which is crucial for the parasite's survival. asm.orgnih.gov

Enzyme Inhibition: For compounds acting as MAO-B inhibitors, the proposed mode of binding involves the compound interacting with both the entrance and substrate cavities of the enzyme. nih.gov

These preclinical investigations provide a foundation for understanding how these benzofuran derivatives exert their biological effects at a molecular level, guiding the future design of more potent and selective therapeutic agents.

Emerging Applications and Future Research Directions

Applications in Advanced Materials Science

The distinct electronic nature of 4,6-Dimethoxy-2-nitro-1-benzofuran, arising from its combination of electron-donating and -withdrawing substituents, suggests its potential for use in the creation of advanced materials.

While direct applications of this compound in molecular electronics are still in a nascent stage, the structural motifs present in the molecule are highly relevant to this field. Molecules designed for molecular electronics often require a combination of a conjugated system and tunable electronic properties. The benzofuran (B130515) core provides a rigid, planar, and conjugated scaffold. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups creates a significant dipole moment and allows for the modulation of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

This intrinsic "push-pull" electronic structure is a key design feature for materials with nonlinear optical (NLO) properties and for components in molecular-scale electronic devices. Furthermore, related nitro-aromatic heterocyclic systems, such as nitrobenzofurazan derivatives, are being explored for their use in smart fluorescence and complexation systems for sensing and detecting cations, indicating a potential avenue for the application of nitrobenzofuran derivatives in chemical sensors and molecular switches. mdpi.com

Benzofuran derivatives are recognized for their utility in polymer chemistry. sigmaaldrich.com The development of functional polymers incorporating the this compound unit could lead to materials with tailored optical, electronic, or thermal properties. The nitro group can be chemically modified, for instance, by reduction to an amine, providing a reactive handle for polymerization or for grafting the molecule onto existing polymer backbones. Such functionalized polymers could find use as specialty coatings, components in organic light-emitting diodes (OLEDs), or as sensory materials.

Role as Synthetic Intermediates in Complex Organic Synthesis

One of the most established roles for this compound is as a versatile intermediate in the synthesis of more complex organic molecules. The reactivity of its functional groups can be strategically exploited to build intricate molecular frameworks.

The electron-withdrawing nature of the nitro group deactivates the furan (B31954) ring, making the 2-nitrobenzofuran (B1220441) scaffold a suitable substrate for specific types of reactions. A significant application is in the synthesis of dibenzofuran (B1670420) derivatives. mdpi.com Research has demonstrated that 2-nitrobenzofurans can undergo benzannulation reactions with reagents like alkylidene malononitriles to construct the dibenzofuran core, a privileged structure in medicinal chemistry and materials science. mdpi.com

Furthermore, the nitro group itself is a valuable functional group for synthetic transformations. It can be readily reduced to an amino group (e.g., 2-amino-4,6-dimethoxy-1-benzofuran). bldpharm.com This transformation is critical as it introduces a nucleophilic site, opening up a plethora of subsequent reactions, such as amide bond formation, diazotization, or the construction of new heterocyclic rings fused to the benzofuran system. This nitro-to-amino conversion is a key step in synthetic strategies aimed at producing libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. bldpharm.com

| Transformation | Reagents/Conditions | Product Type | Significance |

| Benzannulation | Alkylidene malononitriles | Dibenzofuran derivatives | Access to medicinally important scaffolds mdpi.com |

| Nitro Group Reduction | e.g., Zn/acetic acid, Hydrazine/Raney Ni | 2-Aminobenzofuran derivatives | Introduction of a key nucleophilic handle for further synthesis bldpharm.com |

| Electrophilic Aromatic Substitution | Varies | Further functionalized benzofurans | Modulation of electronic and steric properties |

Potential in Agrochemical Research

The benzofuran scaffold is present in numerous biologically active compounds, including those with applications in agriculture. researchgate.net While this compound has not been commercialized as an agrochemical, its structural features suggest a potential for development in this area. Dimethoxy-substituted aromatic compounds have been investigated as precursors for substances with antifungal properties. For instance, a heterodimer synthesized from syringic acid (which contains two methoxy (B1213986) groups) and aniline (B41778) showed antifungal effects against the plant pathogen Botrytis cinerea. sigmaaldrich.com This suggests that the dimethoxy-phenyl moiety within the benzofuran could be a valuable pharmacophore for novel fungicides.

Additionally, many commercial insecticides function by inhibiting critical biological pathways in pests. For example, benzoylphenylurea (B10832687) (BPU) insecticides inhibit chitin (B13524) synthesis. The development of new agrochemicals often involves screening diverse heterocyclic compounds, and the unique substitution pattern of this compound makes it and its derivatives interesting candidates for such screening programs aimed at discovering new modes of action or overcoming existing resistance mechanisms.

Future Directions in Synthetic Methodology Research

Future research will likely focus on expanding the synthetic utility of this compound and related compounds. A key area is the development of novel, efficient, and atom-economical methods for synthesizing both the benzofuran core and for its subsequent functionalization. researchgate.net